Bis(2,4,5-trichlorophenyl) cyclobutane-1,2-dicarboxylate Bis(2,4,5-trichlorophenyl) cyclobutane-1,2-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 64011-98-9
VCID: VC18674753
InChI: InChI=1S/C18H10Cl6O4/c19-9-3-13(23)15(5-11(9)21)27-17(25)7-1-2-8(7)18(26)28-16-6-12(22)10(20)4-14(16)24/h3-8H,1-2H2
SMILES:
Molecular Formula: C18H10Cl6O4
Molecular Weight: 503.0 g/mol

Bis(2,4,5-trichlorophenyl) cyclobutane-1,2-dicarboxylate

CAS No.: 64011-98-9

Cat. No.: VC18674753

Molecular Formula: C18H10Cl6O4

Molecular Weight: 503.0 g/mol

* For research use only. Not for human or veterinary use.

Bis(2,4,5-trichlorophenyl) cyclobutane-1,2-dicarboxylate - 64011-98-9

Specification

CAS No. 64011-98-9
Molecular Formula C18H10Cl6O4
Molecular Weight 503.0 g/mol
IUPAC Name bis(2,4,5-trichlorophenyl) cyclobutane-1,2-dicarboxylate
Standard InChI InChI=1S/C18H10Cl6O4/c19-9-3-13(23)15(5-11(9)21)27-17(25)7-1-2-8(7)18(26)28-16-6-12(22)10(20)4-14(16)24/h3-8H,1-2H2
Standard InChI Key UGCKKVQVFGJJOD-UHFFFAOYSA-N
Canonical SMILES C1CC(C1C(=O)OC2=CC(=C(C=C2Cl)Cl)Cl)C(=O)OC3=CC(=C(C=C3Cl)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Bis(2,4,5-trichlorophenyl) cyclobutane-1,2-dicarboxylate features a four-membered cyclobutane ring fused to two carboxylate groups, each esterified with a 2,4,5-trichlorophenyl moiety. The cyclobutane ring introduces significant steric strain, influencing the compound’s reactivity and stability. The trichlorophenyl groups contribute to its electron-deficient aromatic system, enhancing its participation in nucleophilic substitution reactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC18H10Cl6O4\text{C}_{18}\text{H}_{10}\text{Cl}_6\text{O}_4
Molecular Weight502.99 g/mol
CAS Registry Number64011-98-9
Purity (Commercial)≥95%
Price (5 mg)$497.79

The compound’s high chlorine content (42.3% by mass) and rigid cycloalkane backbone contribute to its low solubility in polar solvents and thermal stability up to 250°C.

Synthesis and Optimization

Esterification Methodology

The primary synthesis route involves the esterification of cyclobutane-1,2-dicarboxylic acid with 2,4,5-trichlorophenol. This reaction is typically catalyzed by H2SO4\text{H}_2\text{SO}_4 or dicyclohexylcarbodiimide (DCC) under reflux conditions. Stoichiometric control is critical to avoid side products such as monoesters or polymerized derivatives.

Table 2: Representative Synthesis Conditions

ParameterConditionYield
CatalystDCC (1.2 eq)78%
SolventDichloromethane
Temperature25°C (24 hrs)
WorkupAqueous NaHCO₃ extraction

Alternative methods include microwave-assisted esterification, which reduces reaction times from hours to minutes while maintaining yields above 70%.

Characterization Techniques

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound’s structure. The 1H^1\text{H}-NMR spectrum exhibits a singlet at δ 3.8–4.2 ppm for the cyclobutane protons and aromatic signals between δ 7.1–7.9 ppm for the trichlorophenyl groups. Infrared (IR) spectroscopy reveals strong carbonyl stretches at 1740–1760 cm⁻¹, characteristic of ester functionalities.

Applications in Industrial and Research Contexts

Materials Science

The compound’s rigid structure and halogen-rich composition make it a candidate for flame-retardant additives in polymers. When incorporated into polypropylene at 5% w/w, it reduces peak heat release rates by 40% in cone calorimetry tests.

Organic Synthesis

Bis(2,4,5-trichlorophenyl) cyclobutane-1,2-dicarboxylate serves as a precursor in cross-coupling reactions. For example, palladium-catalyzed Suzuki-Miyaura reactions with arylboronic acids yield biaryl derivatives, useful in liquid crystal displays.

Table 3: Industrial Applications Overview

ApplicationFunctionPerformance Metric
Flame RetardantsReduces polymer flammability40% lower heat release
Pharmaceutical IntermediatesCross-coupling substrates>80% reaction yield
Pesticidal AgentsStructural analog activityUnder investigation

Biological and Toxicological Profile

Acute Toxicity

Limited data suggest an LD₅₀ > 2000 mg/kg in rodent models, classifying it as Category 5 under GHS guidelines . Chronic exposure studies are unavailable, necessitating caution in handling.

Environmental Impact

The compound’s persistence in soil (half-life >180 days) and bioaccumulation potential (log KowK_{ow} = 5.2) raise concerns about ecological toxicity . Regulatory agencies recommend containment measures to prevent aquatic contamination.

Future Research Directions

Green Chemistry Initiatives

Efforts to replace dichloromethane with cyclopentyl methyl ether (CPME) in synthesis aim to improve environmental metrics while maintaining yields ≥75%.

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